molecular formula C20H15N2O+ B3273213 2,2'-ONN-Azoxybisnaphthalene CAS No. 582-02-5

2,2'-ONN-Azoxybisnaphthalene

Cat. No.: B3273213
CAS No.: 582-02-5
M. Wt: 299.3 g/mol
InChI Key: PUCMRKFYGGMFPT-UHFFFAOYSA-N
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Description

2,2’-ONN-Azoxybisnaphthalene, also known as 1,2-di(naphthalen-2-yl)diazene oxide, is a chemical compound with the molecular formula C20H14N2O and a molecular weight of 298.34 g/mol . This compound is characterized by its unique structure, which includes two naphthalene rings connected by a diazene oxide group.

Preparation Methods

The synthesis of 2,2’-ONN-Azoxybisnaphthalene typically involves the reaction of naphthalene derivatives with diazene oxide. One common synthetic route involves the oxidation of 2-naphthylamine to form the corresponding diazene oxide . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’-ONN-Azoxybisnaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-ONN-Azoxybisnaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of aromatic compounds with biological molecules.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-ONN-Azoxybisnaphthalene involves its ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to a range of biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial applications .

Comparison with Similar Compounds

2,2’-ONN-Azoxybisnaphthalene can be compared with other similar compounds, such as:

The uniqueness of 2,2’-ONN-Azoxybisnaphthalene lies in its specific arrangement of naphthalene rings and the diazene oxide group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

naphthalen-2-yl-(naphthalen-2-ylamino)-oxoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N2O/c23-22(20-12-10-16-6-2-4-8-18(16)14-20)21-19-11-9-15-5-1-3-7-17(15)13-19/h1-14H,(H,21,23)/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCMRKFYGGMFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N[N+](=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N2O+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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